(E)-4-((1-(4-methoxyphenyl)ethylidene)amino)-3,4-dihydroquinoxalin-2(1H)-one
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Description
(E)-4-((1-(4-methoxyphenyl)ethylidene)amino)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that belongs to the family of quinoxaline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Chemoselective Protection/Deprotection of Amino Groups
The compound exhibits chemoselectivity due to its stable urea linkage. This property makes it suitable for protecting and deprotecting amino groups. Here’s how it works:
- Deprotection : After the desired reactions, the protecting group can be conveniently removed, regenerating the free amine. Researchers find this chemoselective behavior valuable in organic synthesis .
Hydromethylation Sequence
The compound has been applied in a hydromethylation sequence. Notably, it was used to protect (−)-Δ8-THC and cholesterol. The protodeboronation step further enabled the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Crystal Growth and Characterization
Large single crystals of the compound have been grown using slow evaporation solution growth techniques. These crystals are valuable for structural studies and characterization .
Schiff Base Synthesis
The compound has been involved in Schiff base synthesis. For instance, the synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol demonstrates its versatility in organic chemistry .
Polymorphism and Solvent Dependence
Depending on the solvent, the compound crystallizes in two polymorphic forms. Researchers have explored its structural variations and properties .
Molecular Structures and Reduction Routes
The compound’s molecular structures have been investigated, including its reduction via Schiff bases. These studies contribute to our understanding of its reactivity and potential applications .
properties
IUPAC Name |
4-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12(13-7-9-14(22-2)10-8-13)19-20-11-17(21)18-15-5-3-4-6-16(15)20/h3-10H,11H2,1-2H3,(H,18,21)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCBOJFUMDWUQH-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CC(=O)NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CC(=O)NC2=CC=CC=C21)/C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((1-(4-methoxyphenyl)ethylidene)amino)-3,4-dihydroquinoxalin-2(1H)-one |
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